molecular formula C20H16Cl2N6O B2529986 3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890943-06-3

3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2529986
CAS No.: 890943-06-3
M. Wt: 427.29
InChI Key: XBFHGOSNHPEFHB-UHFFFAOYSA-N
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Description

3,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a novel chemical compound designed for scientific research and development. It features a pyrazolo[3,4-d]pyrimidine core, which is a well-characterized scaffold in medicinal chemistry known for its role as a bioisostere of purine bases. This allows such compounds to act as competitive ATP antagonists, specifically targeting the kinase domain of various enzymes . Compounds within this class have demonstrated significant potential in oncological research, showing promising anti-proliferative activities against a range of cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) carcinomas . The mechanism of action is often linked to the inhibition of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) , which are critical regulators of cell cycle progression and proliferation. The structural design of this reagent, which includes a hydrazide linker and substituted aromatic systems, incorporates key pharmacophoric features thought to be essential for effective binding and inhibition of these enzymatic targets . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers can utilize this compound in hit-to-lead optimization campaigns, molecular modeling studies, and to investigate novel mechanisms of action in cellular and biochemical assays.

Properties

IUPAC Name

3,4-dichloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O/c1-11-3-6-17(12(2)7-11)28-19-14(9-25-28)18(23-10-24-19)26-27-20(29)13-4-5-15(21)16(22)8-13/h3-10H,1-2H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHGOSNHPEFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the benzohydrazide moiety. Common reagents used in these reactions include chlorinating agents, hydrazine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The target compound's 3,4-dichloro groups are electron-withdrawing, increasing lipophilicity compared to methoxy () or hydroxy () analogs. This may enhance bioavailability and target binding in hydrophobic pockets . smaller substituents like 4-methylphenyl () .

Synthetic Routes :

  • Analogs are typically synthesized via condensation of hydrazine derivatives with substituted benzoyl chlorides or through cyclization reactions using formamide (). The target compound likely follows a similar pathway, with dichlorobenzoyl chloride as a key intermediate .

Biological Implications: Pyrazolo[3,4-d]pyrimidines with chloro substituents (e.g., ’s hydrazine derivatives) show potent antiproliferative activity, suggesting the target compound may exhibit similar or enhanced effects . Sulfonohydrazide analogs () demonstrate distinct solubility profiles, which could be leveraged for formulation improvements in the target compound .

Biological Activity

3,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety and a benzohydrazide group. Its IUPAC name is this compound, and it has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₆Cl₂N₄O
  • Molecular Weight : 368.25 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Compounds in this class may reduce inflammation markers in vitro and in vivo.

The biological mechanisms attributed to this class of compounds often involve:

  • Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

1. Anticancer Activity

A study evaluated the anticancer effects of pyrazole derivatives on different cancer cell lines. The findings indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines. For example:

CompoundCell LineIC50 (μM)
Compound AT47D (Breast)27.3
Compound BHCT-116 (Colon)6.2

2. Antimicrobial Effects

Another research highlighted the antimicrobial activity of various benzohydrazides against pathogenic bacteria. The study found that these compounds had significant antibacterial effects when tested against Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Properties

Research on anti-inflammatory actions revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation.

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